16+/--Hydroxydehydrotrametenolic acid
Overview
Description
16α-Hydroxydehydrotrametenolic acid is a triterpenoid acid derived from the mycelium of the fungus Poria cocos. This compound is known for its biological activity and potential therapeutic applications. It is a white powder that is soluble in methanol and ethanol, slightly soluble in water, and insoluble in ethyl acetate .
Preparation Methods
16α-Hydroxydehydrotrametenolic acid is typically obtained through the fermentation of Poria cocos mycelium. The compound can be extracted and purified using various chromatographic techniques. Industrial production methods involve large-scale fermentation processes followed by extraction and purification steps to isolate the compound in its pure form .
Chemical Reactions Analysis
16α-Hydroxydehydrotrametenolic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts like acids or bases. Major products formed from these reactions include various derivatives of the original compound, such as acetylated or methylated forms .
Scientific Research Applications
16α-Hydroxydehydrotrametenolic acid has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of other complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes and its potential as a bioactive molecule.
Medicine: Research has shown that 16α-Hydroxydehydrotrametenolic acid can inhibit the activation of T cells by preventing the production of interleukin-2, which is necessary for T cell proliferation. .
Industry: It is used in the development of pharmaceuticals and as a component in various biochemical assays
Mechanism of Action
The mechanism of action of 16α-Hydroxydehydrotrametenolic acid involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of T cell activation by preventing the production of interleukin-2. This inhibition occurs through the modulation of signaling pathways that are crucial for T cell proliferation and activation .
Comparison with Similar Compounds
16α-Hydroxydehydrotrametenolic acid can be compared with other similar triterpenoid acids, such as:
- Dehydrotrametenolic acid
- Pachymic acid
- Poricoic acid A
- Poricoic acid B
These compounds share similar structural features and biological activities but differ in their specific molecular interactions and therapeutic potentials. 16α-Hydroxydehydrotrametenolic acid is unique in its potent inhibitory effects on T cell activation, making it a valuable compound for immunological research and potential therapeutic applications .
Properties
IUPAC Name |
2-(3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-18(2)9-8-10-19(26(33)34)25-22(31)17-30(7)21-11-12-23-27(3,4)24(32)14-15-28(23,5)20(21)13-16-29(25,30)6/h9,11,13,19,22-25,31-32H,8,10,12,14-17H2,1-7H3,(H,33,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLKAKROJKMHIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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